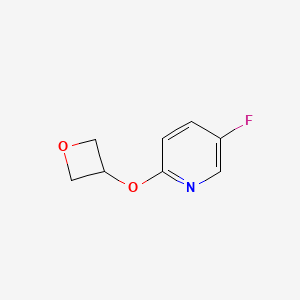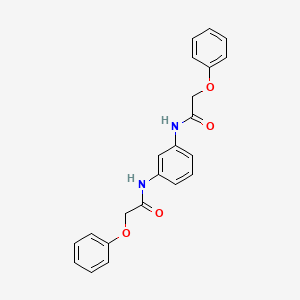![molecular formula C9H17ClN2 B2592867 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride CAS No. 2187435-44-3](/img/structure/B2592867.png)
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride is a chemical compound with the molecular formula C9H17ClN2. It is known for its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical and physical properties.
Métodos De Preparación
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the bicyclo[1.1.1]pentane core, which can be achieved through various methods such as or . The piperazine moiety is then introduced via nucleophilic substitution reactions.
Reaction Conditions: Typical reaction conditions include the use of solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from -78°C to room temperature. Catalysts such as palladium or copper may be employed to facilitate the reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclo[1.1.1]pentane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using alkyl halides or acyl chlorides to introduce different functional groups.
Common Reagents and Conditions: Reagents such as lithium aluminum hydride, sodium borohydride, and various acids and bases are frequently used. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Aplicaciones Científicas De Investigación
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient (API) in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors in the CNS, modulating their activity and influencing neurological functions.
Pathways Involved: It is believed to affect pathways related to neurotransmitter release and reuptake, potentially altering synaptic transmission and neuronal communication.
Comparación Con Compuestos Similares
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Bicyclo[1.1.1]pentan-1-yl)amine, 1-(Bicyclo[1.1.1]pentan-1-yl)methanol, and 1-(Bicyclo[1.1.1]pentan-1-yl)carboxylic acid share the bicyclo[1.1.1]pentane core but differ in their functional groups.
Propiedades
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-3-11(4-2-10-1)9-5-8(6-9)7-9;/h8,10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDYZGBPDXAFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C23CC(C2)C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)



![2-[(2,5-Dioxo-1-propylpyrrolidin-3-yl)sulfanyl]benzoic acid](/img/structure/B2592791.png)
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)



![7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B2592796.png)
![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)
![N-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2592799.png)


